Methyl 2-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzoate
Description
Methyl 2-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzoate is a synthetic small molecule featuring a benzothiazole core substituted with a trifluoromethoxy group, a piperazine linker, and a methyl benzoate moiety. This compound is structurally designed to leverage the benzothiazole scaffold’s pharmacological relevance, combined with the trifluoromethoxy group’s electron-withdrawing properties and the piperazine-carbonyl bridge’s conformational flexibility.
Properties
IUPAC Name |
methyl 2-[4-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperazine-1-carbonyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O4S/c1-30-19(29)15-5-3-2-4-14(15)18(28)26-8-10-27(11-9-26)20-25-16-7-6-13(12-17(16)32-20)31-21(22,23)24/h2-7,12H,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMKRTUDALGRMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Methyl 2-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzoate is a compound that belongs to the class of thiazole derivatives. Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds. .
Mode of Action
Thiazole derivatives are known to interact with a variety of enzymes and receptors in the biological system, showing versatile biological activities.
Biochemical Pathways
Thiazole derivatives are known to have a broad range of applications in different fields, including pharmaceutical and biological activities.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes, which may influence the bioavailability of this compound.
Result of Action
Thiazole derivatives are known to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects.
Action Environment
It is known that thiazole is a clear pale yellow liquid with a boiling point of 116–118°c and specific gravity 12, which may suggest that its stability and efficacy could be influenced by temperature and other environmental conditions.
Biological Activity
Methyl 2-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and anticonvulsant research. This article reviews the biological activity of this compound, highlighting its mechanisms, effects on neurotransmission, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
| Property | Value |
|---|---|
| Molecular Weight | 455.51 g/mol |
| CAS Number | Not specified |
| Boiling Point | Not available |
| Purity | >98% (assumed for studies) |
Research indicates that compounds containing the benzo[d]thiazole moiety exhibit significant interactions with neurotransmitter systems. Specifically, studies on related compounds have demonstrated their ability to modulate excitatory amino acid neurotransmission. For instance, 2-amino-6-trifluoromethoxy benzothiazole has been shown to antagonize excitatory neurotransmitter release, indicating a potential mechanism for anticonvulsant activity .
Anticonvulsant Effects
A variety of studies have assessed the anticonvulsant properties of compounds related to this compound. One study evaluated several derivatives in mouse models using maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models. The results indicated that certain derivatives exhibited ED50 values significantly lower than those of established antiepileptic drugs like phenytoin .
Neuroprotective Properties
The neuroprotective effects of similar compounds have been attributed to their ability to enhance GABAergic transmission while inhibiting glutamatergic pathways. This dual action may provide a protective effect against excitotoxicity, which is a common mechanism in various neurodegenerative diseases .
Study 1: Anticonvulsant Evaluation
In a controlled experimental setup, a derivative of the compound was administered orally to rats. The study reported an ED50 value of 82.5 μmol/kg for MES and 510.5 μmol/kg for PTZ models, suggesting significant anticonvulsant efficacy .
Study 2: Neurotransmission Modulation
Another study investigated the impact of related compounds on cGMP levels in cerebellar tissues. It was found that these compounds could effectively reduce cGMP levels induced by excitatory amino acids, supporting their role as antagonists in excitatory neurotransmission .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing benzo[d]thiazole and piperazine structures often exhibit significant antimicrobial properties. A study on related derivatives demonstrated their effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These findings suggest that methyl 2-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzoate may possess similar antimicrobial efficacy, warranting further investigation.
Anticancer Properties
The compound's structural features are conducive to anticancer activity. Research on thiazole derivatives has shown that they can induce apoptosis in cancer cells by interacting with various biochemical pathways.
Case Study: Cytotoxicity Evaluation
In vitro studies have demonstrated that compounds with similar structures can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For example, a related compound exhibited an IC₅₀ value of 0.99 ± 0.01 μM against the BT-474 breast cancer cell line, highlighting the potential of this class of compounds in cancer therapy .
Neuroprotective Effects
The piperazine component is known for its neuroprotective properties, making this compound a candidate for research into neurodegenerative diseases. Studies have indicated that similar compounds can prevent neuronal apoptosis and promote neuronal survival through modulation of signaling pathways involved in neuroprotection.
Pharmacological Mechanisms
The pharmacokinetics and mechanisms of action for compounds with similar structural frameworks have been extensively studied. These compounds often interact with cellular targets such as enzymes and receptors involved in critical biological processes.
Table 2: Mechanisms of Action for Thiazole Derivatives
| Mechanism | Description |
|---|---|
| Apoptosis Induction | Activation of caspase pathways leading to programmed cell death |
| Cell Cycle Arrest | Induction of S-phase arrest through modulation of cyclin-dependent kinases |
| Antioxidant Activity | Scavenging free radicals and reducing oxidative stress |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s uniqueness arises from its trifluoromethoxy substitution and piperazine-carbonyl linkage. Below is a comparative analysis with key analogues from recent literature:
Functional Group Impact on Physicochemical Properties
- Trifluoromethoxy vs.
- Piperazine Linker Flexibility (): The piperazine-carbonyl bridge in the target compound offers greater conformational flexibility than rigid triazole or thiadiazole linkers (e.g., ), which may influence target binding kinetics .
- Ester vs. Carboxylic Acid (): The methyl benzoate ester in the target compound likely improves oral bioavailability compared to carboxylic acid derivatives (e.g., Compound 3 in ), which may require prodrug strategies .
Q & A
Q. What synthetic strategies are recommended for preparing Methyl 2-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzoate?
The synthesis of this compound likely follows a multi-step approach, leveraging coupling reactions between the benzothiazole and piperazine-carboxylate moieties. Key steps include:
- Benzothiazole formation : Cyclization of substituted anilines with thiourea derivatives under acidic conditions (e.g., H₂SO₄) to generate the 6-(trifluoromethoxy)benzo[d]thiazole core .
- Piperazine coupling : Activation of the carbonyl group (e.g., via CDI or DCC) for amide bond formation between the piperazine ring and the benzoate ester .
- Optimization : Reaction conditions (temperature, solvent polarity, and pH) must be tailored to prevent side reactions, such as hydrolysis of the trifluoromethoxy group .
Methodological Note : Monitor intermediates using HPLC for purity (>95%) and confirm structural integrity via / NMR and HRMS .
Q. How can researchers validate the structural integrity of this compound?
Advanced spectroscopic and chromatographic techniques are essential:
- NMR spectroscopy : Identify characteristic signals (e.g., trifluoromethoxy CF₃ at ~75 ppm in NMR, piperazine CH₂ protons at δ 2.5–3.5) .
- Mass spectrometry : Confirm molecular weight using HRMS (expected [M+H]⁺ for C₂₁H₁₇F₃N₂O₄S: ~463.08) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing, if single crystals are obtainable .
Advanced Research Questions
Q. How can researchers design experiments to analyze structure-activity relationships (SAR) for this compound?
SAR studies require systematic modifications to the core structure:
- Variations : Synthesize analogs with altered substituents (e.g., replacing trifluoromethoxy with methylsulfonyl or nitro groups) to assess electronic effects .
- Biological assays : Test derivatives against target proteins (e.g., kinases, GPCRs) using fluorescence polarization or SPR to quantify binding affinities .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with active sites, prioritizing modifications that enhance binding energy .
Data Contradiction Example : If a bulkier substituent improves in vitro activity but reduces solubility, balance logP values (<3) via introduction of polar groups (e.g., hydroxyl, amine) .
Q. What methodologies are suitable for resolving contradictory biological activity data across assays?
Contradictions often arise from assay-specific conditions or off-target effects:
- Dose-response curves : Validate activity across multiple concentrations (IC₅₀/EC₅₀) to rule out false positives .
- Orthogonal assays : Confirm results using unrelated techniques (e.g., cell viability vs. enzymatic inhibition) .
- Metabolic stability tests : Use liver microsomes to assess whether inactive derivatives are rapidly metabolized .
Case Study : If a compound shows high potency in enzyme assays but fails in cell-based models, evaluate membrane permeability via PAMPA or Caco-2 assays .
Q. How can researchers investigate the pharmacokinetic (PK) profile of this compound?
Key PK parameters include bioavailability, half-life, and clearance:
- In vitro ADME : Assess metabolic stability in hepatocytes, plasma protein binding via equilibrium dialysis, and CYP450 inhibition .
- In vivo studies : Administer the compound to rodent models and collect plasma samples for LC-MS/MS analysis at timed intervals .
- Formulation optimization : Improve solubility via co-solvents (e.g., PEG 400) or nanoparticle encapsulation if oral bioavailability is low (<20%) .
Mechanistic and Interaction Studies
Q. What experimental approaches are recommended for identifying biological targets?
- Chemical proteomics : Use affinity chromatography with immobilized compound to pull down interacting proteins, followed by LC-MS/MS identification .
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- CRISPR-Cas9 knockouts : Validate target relevance by observing loss of compound activity in gene-edited cell lines .
Q. How can researchers differentiate between covalent and non-covalent binding mechanisms?
- Mass shift assays : Detect covalent adducts via intact protein mass spectrometry (e.g., + mass of compound) .
- Reversibility tests : Dilute compound-enzyme mixtures and measure recovery of enzymatic activity .
- X-ray crystallography : Visualize binding modes; covalent ligands show irreversible electron density at active-site residues .
Key Challenges and Future Directions
- Challenge : Balancing lipophilicity (logP >3) with aqueous solubility for in vivo efficacy.
- Solution : Introduce zwitterionic groups (e.g., morpholine) or develop prodrugs .
- Future Work : Explore dual-target inhibition (e.g., kinase + protease) to overcome resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
